4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
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Properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-prop-2-enoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H27N3O4/c1-5-12-29-25(17-9-11-20(33-13-6-2)21(15-17)32-7-3)22-23(27-28-24(22)26(29)31)18-14-16(4)8-10-19(18)30/h5-6,8-11,14-15,25,30H,1-2,7,12-13H2,3-4H3,(H,27,28) |
InChI Key |
VTKKMCULQIUNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC=C)NN=C3C4=C(C=CC(=C4)C)O)OCC=C |
Origin of Product |
United States |
Biological Activity
The compound 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features multiple functional groups that contribute to its biological activity, including:
- Dihydropyrrolo[3,4-c]pyrazolone core : Known for various biological activities.
- Allyl and ethoxy substituents : These groups enhance solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this structure. The 1,3,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines by targeting specific enzymes involved in cancer proliferation. Notably, the mechanism involves:
- Inhibition of growth factors and kinases : This leads to reduced cell proliferation and increased apoptosis in malignant cells .
Case Study : A study demonstrated that derivatives of the dihydropyrrolo[3,4-c]pyrazolone scaffold exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity.
Antioxidant Activity
The compound's antioxidant properties were evaluated using the DPPH radical scavenging assay. The results indicated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Test Compound | 88.6% | 25 |
| Ascorbic Acid | 90% | 20 |
This table illustrates that while the test compound shows promising antioxidant activity, it is slightly less effective than ascorbic acid.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells.
- Gene Expression Regulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.
Recent Studies
A comprehensive review of literature indicates that derivatives of this compound exhibit a broad spectrum of biological activities:
- Antimicrobial Effects : Some studies report significant antibacterial and antifungal activities.
- Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation markers in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and allyl groups can enhance potency and selectivity against target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
